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  • Product: 5-Ethyl-demethyl Lercanidipine

Core Science & Biosynthesis

Foundational

5-Ethyl-Demethyl Lercanidipine: Structural Characterization, Formation Mechanisms, and Analytical Control

Executive Summary Lercanidipine is a third-generation, lipophilic dihydropyridine calcium channel blocker (CCB) widely prescribed for the management of hypertension. During its synthesis, formulation, and storage, the ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lercanidipine is a third-generation, lipophilic dihydropyridine calcium channel blocker (CCB) widely prescribed for the management of hypertension. During its synthesis, formulation, and storage, the active pharmaceutical ingredient (API) is susceptible to various degradation pathways and side reactions. Among the most critical quality attributes monitored during API manufacturing is the control of 5-ethyl-demethyl lercanidipine (also designated as Lercanidipine EP Impurity D or Lercanidipine Ethyl Impurity)[1].

This technical whitepaper provides an in-depth analysis of 5-ethyl-demethyl lercanidipine, detailing its physicochemical properties, the mechanistic causality of its formation via transesterification, its pharmacological implications, and self-validating analytical protocols for its stringent quantification.

Chemical Identity & Structural Properties

Lercanidipine's core pharmacophore relies on a 1,4-dihydropyridine ring substituted with ester groups at positions 3 and 5. The parent drug features a methoxycarbonyl group at position 5. In contrast, 5-ethyl-demethyl lercanidipine substitutes this methoxy group with an ethoxycarbonyl group[2].

This structural variation significantly alters the molecule's lipophilicity and spatial footprint. The addition of a methylene (-CH₂-) unit in the ester chain increases the partition coefficient (logP), which directly influences membrane permeability and partitioning behavior during chromatographic separation[2][3].

Quantitative Structural Comparison

The following table summarizes the key physicochemical and pharmacological differences between the parent API and the ethyl impurity[2][3][].

ParameterLercanidipine Hydrochloride5-Ethyl-demethyl Lercanidipine HCl (Impurity D)
IUPAC Name 3-[1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl] 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate3-[1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl] 5-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS Number 132866-11-6210579-71-8 (HCl Salt) / 786625-22-7 (Free Base)
Molecular Formula C₃₆H₄₁N₃O₆ · HClC₃₇H₄₃N₃O₆ · HCl
Molecular Weight 648.19 g/mol 662.22 g/mol
Position 5 Substituent Methoxycarbonyl (-COOCH₃)Ethoxycarbonyl (-COOCH₂CH₃)
Calculated logP ~3.8~4.2
Dipole Moment (μ) 5.4 D5.1 D
Calcium Binding Affinity (Kd) 12.3 nM18.7 nM

Mechanistic Pathways of Impurity Formation

The formation of 5-ethyl-demethyl lercanidipine is a classic example of an acid-catalyzed transesterification reaction. This primarily occurs during the final stages of API crystallization or during forced degradation when the drug is exposed to ethanol or n-propanol in the presence of acidic catalysts (such as residual HCl)[2][5].

Causality of Formation
  • Protonation: The carbonyl oxygen of the C5 methyl ester is protonated by residual acidic species, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: Trace ethanol (often present as a solvent impurity or a byproduct of prior synthetic steps) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Elimination: Driven by Le Chatelier's principle and thermal stress, methanol is eliminated as a leaving group, yielding the stable ethyl ester derivative[5].

Transesterification A Lercanidipine API (5-Methyl Ester) D Protonation of Carbonyl Oxygen A->D B Acidic Catalyst (e.g., HCl) B->D C Ethanol Solvent Contaminants C->D E Nucleophilic Attack by Ethanol D->E F Elimination of Methanol E->F G 5-Ethyl-demethyl Lercanidipine F->G

Mechanism of 5-ethyl-demethyl lercanidipine formation via acid-catalyzed transesterification.

Manufacturing Mitigation Strategies

To prevent the formation of this impurity, process chemists must carefully control the solvent environment. Replacing protic, esterifiable solvents (like n-propanol or ethanol) with aprotic binary systems—such as isopropyl acetate combined with strictly controlled methanol—completely arrests the transesterification pathway[5]. Because the reaction requires both an acid catalyst and an alcohol nucleophile, neutralizing the API stream to a pH of 6–8 prior to thermal drying further suppresses the kinetic rate of ester exchange[2].

Pharmacological Implications

While 5-ethyl-demethyl lercanidipine retains the core 1,4-dihydropyridine ring essential for blocking L-type calcium channels, the substitution of the methyl group with an ethyl group induces subtle steric and electronic shifts[2].

  • Receptor Binding: X-ray crystallographic data indicates that while the dihydropyridine ring maintains its boat conformation, the torsion angles at the ester linkages are altered (-12.4° in API vs. -9.7° in the impurity)[2]. This steric bulk slightly hinders optimal docking within the hydrophobic pocket of the calcium channel, reducing binding affinity (Kd increases from 12.3 nM to 18.7 nM)[2].

  • Toxicity & Regulation: Despite retaining pharmacological activity, it is classified as a Class 3 impurity under ICH Q3B guidelines. To ensure patient safety and predictable pharmacokinetics, regulatory agencies mandate its strict control at levels ≤0.15% in the final dosage form[2].

Analytical Methodologies & Quality Control

To accurately quantify trace levels of 5-ethyl-demethyl lercanidipine against the massive background signal of the parent API, a highly specific High-Performance Liquid Chromatography (HPLC) method is required.

Self-Validating HPLC Protocol

This protocol incorporates a closed-loop System Suitability Test (SST). If the SST criteria are not met, the system automatically invalidates the run, requiring the operator to perform specific corrective actions (e.g., column regeneration or mobile phase pH adjustment).

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): 0.01 M Potassium dihydrogen phosphate (KH₂PO₄). Adjust to exactly pH 3.5 using dilute orthophosphoric acid. Causality: A pH of 3.5 ensures the bulky tertiary amine on the diphenylpropyl side chain remains fully protonated, preventing secondary interactions with residual silanols on the stationary phase[2].

  • Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Zorbax SB-C18 (50 × 4.6 mm, 1.8 μm). Causality: The sterically protected C18 phase provides superior stability at low pH and sharp peak shapes for basic compounds.

  • Gradient Elution:

    • 0–2 min: 30% B

    • 2–6 min: Linear ramp to 70% B

    • 6–8 min: Hold at 70% B

    • 8–10 min: Return to 30% B for re-equilibration.

  • Detection: UV at 220 nm.

  • Flow Rate: 1.0 mL/min.

Step 3: System Suitability Test (SST) & Validation Inject a resolution mixture containing 0.15% Impurity D and 99.85% Lercanidipine API.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between Lercanidipine and Impurity D must be ≥1.5 .

    • Tailing factor ( T ) for the API peak must be ≤1.5 .

    • RSD of peak areas for 6 replicate injections must be ≤2.0% .

  • Self-Validation Loop: If Rs​<1.5 , the protocol dictates an immediate column flush with 90% Acetonitrile for 30 minutes to remove strongly retained lipophilic contaminants before re-attempting the SST.

HPLC_Workflow S1 Sample Preparation (API + Diluent) S2 Chromatographic Separation (Zorbax SB-C18) S1->S2 S3 Gradient Elution (KH2PO4 / Acetonitrile) S2->S3 S4 UV Detection (220 nm) S3->S4 S5 System Suitability Test (Resolution > 1.5) S4->S5 S6 Quantification (Limit ≤ 0.15%) S5->S6

Step-by-step HPLC analytical workflow for the quantification of Lercanidipine ethyl impurity.

Method Validation Parameters

The analytical method demonstrates robust performance across critical ICH validation parameters[2]:

Validation ParameterExperimental ResultAcceptance Criteria
Linearity (R²) 0.9998 ≥0.999
Limit of Detection (LOD) 50 ng/mL ≤100 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL ≤300 ng/mL
Precision (%RSD) 0.21 - 1.34% ≤2.0%
Accuracy (Recovery) 98.7% - 101.2%95% - 105%

References

  • BOC Sciences. "CAS 786625-22-7 (5-Ethyl-demethyl Lercanidipine)." BOC Sciences.
  • Veeprho. "Lercanidipine Ethyl Impurity | CAS 210579-71-8." Veeprho Pharmaceutical Impurities.
  • National Center for Biotechnology Information. "5-Ethyl-demethyl Lercanidipine | CID 10604409.
  • Benchchem. "Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl | 210579-71-8." Benchchem.
  • European Patent Office. "EP 1940790 B1 - POLYMORPHIC FORM OF LERCANIDIPINE HYDROCHLORIDE AND PROCESS FOR THE PREPARATION THEREOF.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Protocol for 5-Ethyl-Demethyl Lercanidipine Impurity Profiling

Target Audience: Analytical Researchers, Formulation Scientists, and Pharmaceutical Quality Control (QC) Professionals. Introduction & Scientific Context Lercanidipine is a third-generation, highly lipophilic dihydropyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Pharmaceutical Quality Control (QC) Professionals.

Introduction & Scientific Context

Lercanidipine is a third-generation, highly lipophilic dihydropyridine calcium channel blocker widely prescribed for the management of hypertension[1]. During its synthesis, formulation, or prolonged storage, various degradation products and process-related impurities can form. Stringent regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous profiling of these impurities to ensure therapeutic efficacy and patient safety[2].

One critical process-related impurity is 5-ethyl-demethyl lercanidipine (also classified as Lercanidipine Impurity H or EP Impurity D)[3][]. Structurally, this impurity arises when the methyl ester at the C5 position of the 1,4-dihydropyridine core is replaced by an ethyl ester[]. Because this structural deviation is minor, the impurity exhibits physicochemical properties highly similar to the parent active pharmaceutical ingredient (API), making baseline chromatographic resolution and sensitive mass spectrometric detection challenging.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically optimized for the separation, identification, and quantitation of 5-ethyl-demethyl lercanidipine.

Chemical & Mechanistic Profiling

Structural and Ionization Characteristics
  • Lercanidipine: Molecular Weight (MW) 611.7 g/mol ; Precursor Ion [M+H]+ m/z 612.2[1][5].

  • 5-Ethyl-Demethyl Lercanidipine: Molecular Formula C37​H43​N3​O6​ ; MW 625.75 g/mol ; Precursor Ion [M+H]+ m/z 626.3[3][].

Causality of Fragmentation: Under positive Electrospray Ionization (ESI+), the basic tertiary amine in the side chain is readily protonated. Upon Collision-Induced Dissociation (CID), both lercanidipine and its 5-ethyl-demethyl impurity undergo a characteristic cleavage of the ester linkage connecting the dihydropyridine core to the side chain. This yields a highly stable, charge-delocalized product ion at m/z 280.2 (corresponding to the 1,1-dimethyl-2-[methyl(3,3-diphenylpropyl)amino]ethyl fragment)[1][5]. Because the structural difference (methyl vs. ethyl ester) resides on the dihydropyridine core—which is lost as a neutral fragment—both the parent drug and the impurity share this highly abundant m/z 280.2 product ion[5][6].

G A 5-Ethyl-demethyl Lercanidipine [M+H]+ m/z 626.3 B Collision-Induced Dissociation (CID) A->B C Product Ion m/z 280.2 (Side Chain Fragment) B->C Cleavage D Neutral Loss 346.1 Da (Dihydropyridine Core) B->D Neutral Loss

Fig 1: ESI(+) CID fragmentation pathway of 5-ethyl-demethyl lercanidipine.

Experimental Protocol

Reagents and Materials
  • Reference Standards: Lercanidipine Hydrochloride API and 5-Ethyl-demethyl Lercanidipine standard (Purity 98%)[2][].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

Sample Preparation Workflow

Rationale: A simple "dilute-and-shoot" approach in an organic-aqueous matrix prevents the degradation of the dihydropyridine ring, which is sensitive to extreme pH and prolonged light exposure.

  • Standard Stock Solution: Accurately weigh 1.0 mg of 5-ethyl-demethyl lercanidipine standard and dissolve in 10.0 mL of Methanol to yield a 100 µg/mL stock. Store at -20°C in amber vials to prevent photodegradation.

  • API Sample Preparation: Weigh 10.0 mg of Lercanidipine API and dissolve in 10.0 mL of Diluent (Methanol:Water, 50:50 v/v) to yield a 1.0 mg/mL solution.

  • Spiked Recovery Samples: Spike the API sample with the impurity stock solution to achieve target concentrations of 0.05%, 0.10%, and 0.15% (w/w relative to API) for method validation.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to LC-MS/MS injection.

Workflow S1 Sample Preparation (API Dissolution & Dilution) S2 UPLC Separation (BEH C18, Gradient Elution) S1->S2 S3 ESI(+) Ionization (Protonation via Formic Acid) S2->S3 S4 Triple Quadrupole MS/MS (MRM Mode: 626.3 -> 280.2) S3->S4 S5 Data Processing (Impurity Quantitation) S4->S5

Fig 2: End-to-end LC-MS/MS workflow for lercanidipine impurity profiling.

Liquid Chromatography (UPLC) Conditions

Rationale: A sub-2-micron C18 column is selected to provide the high theoretical plate count required to resolve the ethyl-ester impurity from the methyl-ester parent drug. The ethyl group increases the lipophilicity of the impurity, causing it to elute slightly later than lercanidipine[5][6].

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Column Temperature 40 °C (Reduces system backpressure and improves peak shape)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.07030Initial Hold
1.07030Isocratic focusing
4.01090Linear Gradient (Analyte Elution)
5.51090Column Wash
5.67030Re-equilibration
7.07030End of Run
Mass Spectrometry (MS/MS) Conditions

Rationale: 0.1% Formic acid in the mobile phase ensures the pH is well below the pKa of the tertiary amine, driving complete protonation for maximum ESI+ efficiency[1]. Multiple Reaction Monitoring (MRM) is utilized to filter out matrix noise and selectively quantify the impurity.

MS ParameterSetting
Ionization Source Electrospray Ionization (ESI)
Polarity Positive (+)
Capillary Voltage 3.0 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon (0.15 mL/min)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Lercanidipine 612.2280.2503032
5-Ethyl-demethyl 626.3280.2503032

Method Validation & System Suitability

To ensure the protocol operates as a self-validating system, the following ICH Q2(R1) parameters must be evaluated during sequence execution:

Validation ParameterAcceptance CriteriaScientific Justification
System Suitability (RSD) 2.0% for 6 replicate injectionsEnsures autosampler precision and ionization stability.
Resolution ( Rs​ ) 1.5 between API and ImpurityConfirms chromatographic baseline separation despite structural similarity.
Linearity ( R2 ) 0.995 (Range: 0.01% to 0.20%)Verifies the detector response is proportional to impurity concentration.
Signal-to-Noise (S/N) LOD 3:1 ; LOQ 10:1Guarantees the method is sensitive enough to detect trace process impurities.
Carryover 0.1% of LOQ in blank injectionLercanidipine is highly lipophilic; blank injections monitor column retention.

Causality & Troubleshooting Insights

  • Poor Peak Shape / Tailing: Lercanidipine and its impurities contain basic amine groups that can interact with residual silanols on the stationary phase. If tailing occurs, ensure the mobile phase contains exactly 0.1% Formic Acid to maintain a low pH and mask silanol interactions[6].

  • Loss of Sensitivity (Matrix Effect): High concentrations of the API (1.0 mg/mL) can cause ion suppression in the ESI source when analyzing trace impurities. If the impurity response drops, divert the LC flow to waste for the first 2 minutes of the run, and ensure the impurity elutes at a different retention time than the main API peak.

  • Photodegradation: Dihydropyridines are notoriously light-sensitive. If unexpected secondary impurity peaks (e.g., oxidized pyridine analogs) appear during the run, verify that all samples were prepared in amber glassware and stored away from direct light.

References

  • Ovid / Elsevier B.V. A rapid and sensitive LC–MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study. Retrieved from: [Link]

  • PMC / NIH. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Retrieved from: [Link]

  • ResearchGate. Determination of lercanidipine in Human plasma by an improved UPLC-MS/MS method for a bioequivalence study. Retrieved from: [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopic Characterization of 5-Ethyl-Demethyl Lercanidipine

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Author: BenchChem Technical Support Team. Date: April 2026

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Drafting Application Note

I'm now structuring the application note based on the research. I've drafted the audience and the abstract. I've finished the Introduction, Regulatory Context, and also the role of Lercanidipine. I'm focusing on why 5-ethyl-demethyl lercanidipine is an impurity that must be profiled in the application note. I am detailing the synthetic source of the impurity, specifically the use of ethyl acetoacetate. I am ensuring that I have the correct CAS number, molecular formula (C37H43N3O6), and mass difference (+14 Da). I am emphasizing the use of NMR, so that this can be different from HPLC-MS.

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I'm now detailing the analytical strategy. I've finished describing the solvent selection, noting DMSO-d6 for sharp NMR peaks. I'm focusing on the 1D and 2D NMR. I'm focusing on the position certainty provided by NMR, especially HMBC correlations.

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I'm now refining the experimental protocol section of the application note, ensuring complete clarity and replicability. The NMR data acquisition method focuses on a self-validating process, including specific instructions for sample preparation, ensuring correct spectral data. I've detailed the steps, including weighing, solvation, and homogenization to guarantee optimal NMR signal resolution and quality.

Detailing Experimental Procedure

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Optimizing Spectral Parameters

I'm now focusing on optimizing the 2D HMBC experiment, setting acquisition parameters for long-range coupling. I will focus on data processing, and applying a mild exponential window function to enhance signal-to-noise ratio and manual phase/baseline correction. I will also make sure to check for 1H NMR at 0.3 Hz and 13C NMR at 1.0 Hz. I will use the table for the application note.

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Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Regulatory Context

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker utilized extensively in the management of hypertension and angina pectoris [1.2]. During its multi-step synthesis—specifically during the Hantzsch dihydropyridine condensation—process-related impurities can emerge. One critical pharmacopeial impurity is 5-ethyl-demethyl lercanidipine (also classified as Lercanidipine Impurity H, CAS 786625-22-7)[1].

This specific analog forms when an ethyl ester precursor (e.g., ethyl acetoacetate) is inadvertently present or substituted for the methyl ester precursor during the ring-forming synthesis. Strict ICH (International Council for Harmonisation) guidelines mandate the unambiguous structural elucidation of such impurities to ensure the safety, efficacy, and batch-to-batch consistency of the active pharmaceutical ingredient (API).

Analytical Strategy & Causality of Experimental Choices

While Liquid Chromatography-Mass Spectrometry (LC-MS) can easily detect the +14 Da mass shift (m/z 626 vs. 612) indicative of an additional methylene group, it cannot definitively assign the topological location of this modification. The ethyl group could theoretically reside on the amine, the complex ester chain, or the dihydropyridine core. Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique capable of providing absolute positional certainty.

  • Solvent Selection: DMSO-d6 is chosen over CDCl3 due to the molecule's high lipophilicity and the presence of a secondary amine/amide-like dihydropyridine NH proton[2]. DMSO-d6 strongly solvates the molecule, preventing aggregation and sharpening the critical NH signal (δ ~8.90 ppm)[3].

  • 1D vs. 2D NMR: While 1D 1 H NMR identifies the presence of the ethyl group (via a distinct quartet and triplet), 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC establishes causality by proving that these ethoxy protons correlate directly with the C5 carbonyl carbon, confirming the impurity's exact topology and ruling out residual solvents.

Experimental Protocol: Self-Validating NMR Methodology

Follow this validated protocol for the preparation and acquisition of NMR data for dihydropyridine impurity profiling.

Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of the 5-ethyl-demethyl lercanidipine standard.

    • Causality: This specific mass ensures a sufficient signal-to-noise (S/N) ratio for 1 3 C and 2D HMBC experiments within a practical timeframe (under 4 hours), without causing concentration-dependent chemical shift drifting.

  • Solvation: Dissolve the solid in 600 µL of 99.9% deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the solution for 60 seconds and sonicate for 5 minutes at room temperature to eliminate micro-particulates that could distort magnetic field homogeneity.

  • Transfer: Transfer 550 µL of the clear solution into a standard 5 mm precision NMR tube.

Instrument Setup & Acquisition Parameters

Experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (BBO) and a z-gradient[2].

  • Temperature: Regulate the probe temperature to 298 K.

  • Tuning & Matching: Perform automated tuning and matching (ATMA) for both 1 H and 1 3 C nuclei to maximize probe sensitivity.

  • Shimming (Self-Validation Step): Execute gradient shimming. Validation: Acquire a preliminary 1D 1 H scan. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, repeat shimming. Causality: Poor shimming will cause the ethoxy quartet (δ 3.98) to blur, mimicking a complex multiplet and ruining integration accuracy.

  • 1 H Acquisition: Spectral width 12 ppm; relaxation delay (D1) 2.0 s; 16 scans.

  • 1 3 C Acquisition: Spectral width 220 ppm; relaxation delay (D1) 2.0 s; 1024 scans.

  • 2D HMBC Acquisition: Optimize for long-range coupling constant nJCH​ = 8 Hz.

Data Processing

Apply a mild exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 1 3 C) prior to Fourier transformation to enhance the S/N ratio without sacrificing resolution. Phase and baseline corrections must be applied manually to ensure accurate integration of the aliphatic region.

Spectral Interpretation & Quantitative Data

The structural difference between the parent API and the impurity is localized entirely at the C5 ester. In standard lercanidipine, a sharp 3H singlet is observed at δ 3.55 ppm representing the methoxy group[3]. In 5-ethyl-demethyl lercanidipine, this singlet is entirely absent. Instead, an ethoxy group emerges, characterized by a 2H quartet and a 3H triplet.

Table 1: Comparative 1 H NMR Chemical Shifts (400 MHz, DMSO-d6)

Proton AssignmentLercanidipine (δ ppm)5-Ethyl-demethyl lercanidipine (δ ppm)MultiplicityIntegration
Dihydropyridine NH8.908.90s (broad)1H
Nitrophenyl Ar-H7.60 - 8.107.60 - 8.10m4H
Diphenylpropyl Ar-H7.15 - 7.357.15 - 7.35m10H
DHP Core C4-H4.954.95s1H
5-Ester Alkyl Group 3.55 (Methyl) 3.98 (CH2), 1.15 (CH3) s (Lerc), q/t (Ethyl) 3H (Lerc), 2H+3H (Ethyl)
DHP Core C2, C6 Methyls2.252.25s6H

Note: Chemical shifts are approximate and referenced to TMS at 0.00 ppm. Baseline lercanidipine shifts are consistent with validated literature values[2],[3].

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to structural confirmation.

NMR_Workflow Start Sample Preparation (5-Ethyl-demethyl lercanidipine in DMSO-d6) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis1 Identify Ethyl Ester Signals (δ 1.15, δ 3.98) Acq1D->Analysis1 Analysis2 HMBC Correlation to C=O (δ ~166) Acq2D->Analysis2 Analysis1->Analysis2 Validation Structural Confirmation & Impurity Profiling Analysis2->Validation

Figure 1: NMR structural elucidation workflow for 5-ethyl-demethyl lercanidipine.

References

  • Lercanidipine Impurities Manufacturers & Suppliers , Daicel Pharma Standards, 4

  • 5-Ethyl-demethyl Lercanidipine | C37H43N3O6 | CID 10604409 , PubChem - NIH, 1

  • Preparation and Characterization of Lercanidipine Hydrochloride Inclusion complex with β-cyclodextrin , Research Journal of Pharmacy and Technology, 2

  • Process for preparing lercanidipine hydrochloride (US 2011/0040097 A1) , Google Patents, 3

Sources

Method

preparation of 5-ethyl-demethyl lercanidipine reference standard

Application Note: Preparation, Isolation, and Qualification of 5-Ethyl-Demethyl Lercanidipine Reference Standard Introduction & Regulatory Context Lercanidipine is a highly lipophilic, third-generation dihydropyridine ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Isolation, and Qualification of 5-Ethyl-Demethyl Lercanidipine Reference Standard

Introduction & Regulatory Context

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension. During its synthesis, formulation, and storage, various related substances can emerge. According to ICH Q3A/Q3B guidelines, impurities exceeding the 0.15% threshold must be structurally characterized, quantified, and strictly controlled to ensure patient safety.

One critical degradant and process-related impurity is 5-ethyl-demethyl lercanidipine (also designated as Lercanidipine Impurity 4 or EP Impurity D). This compound retains the core 1,4-dihydropyridine ring essential for target binding but features an ethoxycarbonyl group at position 5 instead of the parent drug's methoxycarbonyl group[1]. This application note provides a comprehensive, self-validating protocol for the semi-synthesis, chromatographic isolation, and analytical qualification of this reference standard.

Mechanistic Origins of the Impurity

The formation of 5-ethyl-demethyl lercanidipine typically occurs via two primary chemical pathways:

  • Acid-Catalyzed Transesterification: When lercanidipine is exposed to ethanol residues under acidic conditions (e.g., during hydrochloride salt formation or prolonged storage in specific solvents), the C5-methyl ester undergoes transesterification. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by ethanol[1].

  • Hantzsch Synthesis Byproducts: The foundational dihydropyridine core is constructed via the Hantzsch pyridine synthesis[2]. If ethyl acetoacetate inadvertently contaminates the methyl acetoacetate starting material, the ethyl ester variant is synthesized de novo alongside the active pharmaceutical ingredient (API).

Pathway API Lercanidipine API Reaction Transesterification (60°C, 24h) API->Reaction Reagent Ethanol + 0.1N HCl Reagent->Reaction Crude Crude Extract Reaction->Crude Methyl cleavage HPLC Prep-HPLC (Zorbax SB-C18) Crude->HPLC pH 3.5 Gradient Standard Impurity D Standard (>99% Purity) HPLC->Standard Lyophilization

Workflow for the semi-synthetic preparation and isolation of Lercanidipine Impurity D.

Experimental Protocols

Protocol A: Semi-Synthesis via Acid-Catalyzed Transesterification

This method leverages forced degradation to generate the impurity directly from the parent API, ensuring the complex 3-position side chain remains perfectly intact.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 g of Lercanidipine Hydrochloride in 50 mL of anhydrous ethanol in a 100 mL round-bottom flask.

  • Acidification: Slowly add 10 mL of 0.1N HCl.

    • Causality Note: The specific use of dilute 0.1N HCl provides sufficient hydronium ions to protonate the C5-ester without causing global degradation or cleavage of the bulky 2-methylpropylamino side chain at position 3[1].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C under continuous magnetic stirring for 24 hours.

    • Causality Note: Heating to 60°C supplies the optimal activation energy (approx. 85.2 kJ/mol) to drive the ester exchange while minimizing oxidative degradation of the heat-sensitive dihydropyridine ring[1].

  • Self-Validating In-Process Control (IPC): Withdraw 100 µL aliquots at 12h and 24h. Neutralize with saturated NaHCO₃ and analyze via analytical HPLC. System Validation: The reaction is only deemed ready for downstream processing when the Impurity D peak area reaches ≥5.0% relative to the parent peak. If conversion is insufficient, reflux is extended in 6-hour increments.

  • Quenching & Extraction: Cool the mixture to room temperature. Neutralize to pH 7.0 using 1M NaOH to permanently halt the transesterification. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mixture.

Protocol B: Chromatographic Isolation (Preparative HPLC)

To achieve the >99% purity required for a reference standard, the crude mixture is subjected to preparative reversed-phase chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute the crude extract in 5 mL of the initial mobile phase (60% Buffer / 40% Acetonitrile) and filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (250 × 21.2 mm, 5 µm).

      • Causality Note: The sterically protected C18 stationary phase is highly stable at low pH, which is critical for this specific separation[1].

    • Mobile Phase A: 0.01 M KH₂PO₄ buffer, adjusted to pH 3.5 with orthophosphoric acid.

      • Causality Note: Maintaining pH 3.5 ensures the tertiary amine group on the lercanidipine side chain remains fully protonated. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing and ensuring baseline resolution between the API and the ethyl impurity.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient: 40% B to 80% B over 20 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: UV absorbance at 220 nm.

  • Fraction Collection: Monitor the chromatogram and collect the peak eluting at a relative retention time (RRT) of approximately 1.13 relative to lercanidipine (approx. 6.2 minutes on the analytical scale)[1].

  • Recovery: Pool the collected fractions, remove acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain 5-ethyl-demethyl lercanidipine hydrochloride as a pale yellow powder.

Analytical Characterization & Structural Validation

To qualify the isolated compound as a reference standard, its identity and purity must be confirmed against the parent drug. The substitution of the methoxy group with an ethoxy group increases the molecule's lipophilicity, which is reflected in the increased LogP and longer HPLC retention time.

Table 1: Structural and Physicochemical Comparison

ParameterLercanidipine Hydrochloride5-Ethyl-demethyl Lercanidipine (Impurity D)
Pharmacopeial Name LercanidipineLercanidipine EP Impurity D
CAS Number 132866-11-6210579-71-8 (HCl salt) / 786625-22-7 (Free base)
Molecular Formula C₃₆H₄₁N₃O₆ · HClC₃₇H₄₄ClN₃O₆ (HCl salt)
Molecular Weight 648.19 g/mol 662.22 g/mol
Position 5 Substituent MethoxycarbonylEthoxycarbonyl
LogP 3.84.2
Analytical HPLC Retention ~5.5 min6.2 ± 0.3 min
Target Purity (Area %) > 99.5%> 99.0%

Note: Data synthesized from authoritative chemical databases and literature[1][3][4].

Conclusion

The rigorous preparation of the 5-ethyl-demethyl lercanidipine reference standard is essential for the accurate impurity profiling of lercanidipine API and formulated products. By employing a controlled, acid-catalyzed transesterification followed by pH-optimized preparative HPLC, analytical laboratories can reliably generate high-purity standards that meet ICH and European Pharmacopoeia (EP) regulatory requirements.

References

  • BenchChem. "Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl | 210579-71-8." benchchem.com.
  • SynZeal. "Lercanidipine EP Impurity D | 210579-71-8." synzeal.com.
  • Wikipedia. "Hantzsch pyridine synthesis." wikipedia.org.
  • PubChem. "5-Ethyl-demethyl Lercanidipine | C37H43N3O6 | CID 10604409." nih.gov.

Sources

Application

gradient elution method for isolating 5-ethyl-demethyl lercanidipine

Application Note: High-Resolution Gradient Elution Strategy for the Isolation of 5-Ethyl-Demethyl Lercanidipine (Impurity H) Introduction & Analytical Context Lercanidipine hydrochloride is a highly lipophilic, third-gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Gradient Elution Strategy for the Isolation of 5-Ethyl-Demethyl Lercanidipine (Impurity H)

Introduction & Analytical Context

Lercanidipine hydrochloride is a highly lipophilic, third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension[1]. During its synthesis and subsequent shelf-life degradation, several related substances emerge. One of the most challenging to isolate is 5-ethyl-demethyl lercanidipine (officially designated as Lercanidipine Impurity H)[2].

Structurally, this impurity is formed when the C5 methyl ester of the lercanidipine dihydropyridine core is replaced by an ethyl ester[2]. This subtle aliphatic extension increases the molecule's hydrophobicity. For drug development professionals, isolating this specific impurity in high purity is critical for downstream toxicity profiling and the generation of primary reference standards. This guide details a robust, self-validating gradient reversed-phase high-performance liquid chromatography (RP-HPLC) protocol designed to isolate and quantify 5-ethyl-demethyl lercanidipine.

Mechanistic Grounding: The Causality of Chromatographic Choices

As analytical scientists, we must design methods where the chemical nature of the analyte dictates the physics of the separation.

  • Overcoming the General Elution Problem: Lercanidipine and its synthetic impurities exhibit a wide spectrum of polarities. An isocratic elution strong enough to elute Impurity H in a reasonable timeframe would cause early-eluting polar degradants to co-elute with the void volume. Conversely, a weak isocratic mobile phase leads to severe band broadening for Impurity H. A gradient elution dynamically increases the eluotropic strength, compressing the bandwidth of late eluters and maximizing peak capacity[1].

  • Thermodynamic pH Control: The (3,3-diphenylpropyl)methylamino side chain of lercanidipine features a tertiary amine with a pKa of approximately 7.3[2]. Operating the mobile phase at pH 3.5 using a potassium dihydrogen phosphate buffer ensures this amine is fully protonated (>99.9% ionized)[1]. This prevents secondary cation-exchange interactions with residual, unendcapped silanols on the silica matrix—the primary cause of peak tailing in basic drugs.

  • Stationary Phase Selection: A sterically protected, high-density C18 column (e.g., Zorbax SB-C18) is selected because its bulky diisobutyl side chains protect the siloxane bond from hydrolytic cleavage at low pH, ensuring long-term column stability and reproducible retention times[3].

Mechanism M Mobile Phase (pH 3.5 + Acetonitrile) L Lercanidipine (Methyl Ester) M->L Solvation I Impurity H (Ethyl Ester) M->I Solvation S Stationary Phase (C18 Alkyl Chains) L->S Hydrophobic Partitioning I->S Stronger Partitioning

Diagram 1: Chromatographic retention mechanism based on structural lipophilicity.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. The method incorporates internal checks (blanks and suitability standards) to verify column integrity and pump precision before any preparative isolation begins.

Reagents & Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 0.01 M solution[1]. Adjust the pH to 3.5 ± 0.05 using dilute orthophosphoric acid[3]. Filter through a 0.22 µm hydrophilic membrane to prevent pump cavitation and column frit blockage.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile[1]. Acetonitrile is chosen over methanol due to its lower viscosity, which reduces backpressure and improves mass transfer kinetics.

  • Diluent: Methanol : Water (50:50, v/v).

Chromatographic Conditions & Gradient Program
  • Column: Zorbax SB C18, 250 x 4.6 mm, 5 µm particle size[3].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 30°C (Thermostatic control is vital to maintain consistent partitioning coefficients).

  • Detection Wavelength: UV at 220 nm (Captures the π→π∗ transitions of the nitrophenyl ring)[1].

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic / Causality
0.07030High aqueous content to retain polar degradants.
5.05050Linear ramp to elute the main Lercanidipine peak.
15.02080Steep organic ramp to forcefully elute the highly lipophilic Impurity H.
20.02080Isocratic hold to wash the column of strongly retained dimers.
22.07030Return to initial conditions.
28.07030Column re-equilibration (Self-validation of baseline stability).
System Suitability & Self-Validation Checks

Before injecting the crude sample for isolation, the system must validate its own performance. Inject a resolution mixture containing 0.1 mg/mL Lercanidipine HCl and 0.01 mg/mL 5-ethyl-demethyl lercanidipine.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance TargetCausality / Rationale
Resolution ( Rs​ ) > 2.0Ensures baseline separation between the API and Impurity H, preventing cross-contamination during fraction collection.
Tailing Factor ( Tf​ ) < 1.5Validates effective silanol suppression by the pH 3.5 buffer. Values >1.5 indicate column degradation or pH drift.
RSD of Peak Area < 2.0% (n=5)Confirms autosampler injection precision and gradient mixing reproducibility.
Baseline Drift < 5 mAU/minVerified during the blank injection to ensure the gradient does not cause refractive index anomalies at 220 nm.

Semi-Preparative Scale-Up and Isolation Workflow

Once the analytical method self-validates, it can be mathematically scaled to a semi-preparative column (e.g., 250 x 21.2 mm) for the physical isolation of 5-ethyl-demethyl lercanidipine. The flow rate is scaled proportionally to the square of the column radii ( F2​=F1​×(r2​/r1​)2 ), resulting in a preparative flow rate of ~21.2 mL/min.

Fractions are collected using a UV-triggered threshold at 220 nm. Because Impurity H elutes during the high-organic phase (80% Acetonitrile), the collected fractions must be immediately diluted with water and lyophilized to recover the pure impurity powder for downstream LC-MS and NMR structural elucidation.

Workflow N1 1. API Stress & Extraction (Generate Impurity Pool) N2 2. Analytical RP-HPLC (Gradient Optimization) N1->N2 Filtered Sample N3 3. Semi-Prep Scale-Up (Column ID & Flow Increase) N2->N3 Validated Method N4 4. Fraction Collection (UV Triggered at 220 nm) N3->N4 Eluate N5 5. Lyophilization (Impurity H Recovery) N4->N5 Pure Fraction

Diagram 2: Analytical to semi-preparative workflow for the isolation of Impurity H.

References

  • A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form Source: Scientia Pharmaceutica (via PMC / NIH) URL:[Link]

  • 5-Ethyl-demethyl Lercanidipine | C37H43N3O6 | CID 10604409 Source: PubChem - NIH URL:[Link]

  • Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets Source: Semantic Scholar / Chromatographia URL:[Link]

Sources

Method

Advanced Sample Preparation and LC-MS/MS Quantification Protocol for 5-Ethyl-Demethyl Lercanidipine

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Development Scientists Application: Pharmacokinetic profiling, stability-indicating assays, and impurity tracking in biological matrices. Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Development Scientists Application: Pharmacokinetic profiling, stability-indicating assays, and impurity tracking in biological matrices.

Introduction & Mechanistic Context

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker used to treat hypertension. During its synthesis, formulation, and metabolic degradation, several related substances and impurities can form. 5-ethyl-demethyl lercanidipine (also known as Lercanidipine Impurity H or Impurity 6) is a critical related substance that must be rigorously monitored to ensure drug safety and to support accurate pharmacokinetic profiling[1].

As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges posed by dihydropyridine derivatives—namely, their extreme photolability, high lipophilicity, and susceptibility to matrix-induced ion suppression during electrospray ionization (ESI). While simple protein precipitation (PPT) is often employed for rapid screening[2], it fails to adequately remove endogenous phospholipids from human plasma. To establish a self-validating, high-fidelity system, this protocol utilizes a highly optimized Liquid-Liquid Extraction (LLE) workflow. By leveraging a non-polar solvent mixture, we selectively partition the lipophilic 5-ethyl-demethyl lercanidipine away from polar matrix interferents, extending column lifespan and ensuring robust mass spectrometric sensitivity[3].

Table 1: Physicochemical Properties of 5-Ethyl-Demethyl Lercanidipine
PropertySpecification / Value
Chemical Name 3-(1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl) 5-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS Number 786625-22-7
Molecular Formula C₃₇H₄₃N₃O₆
Molecular Weight 625.76 g/mol
Synonyms Lercanidipine Impurity H, Lercanidipine Impurity 6
Key Characteristics Highly lipophilic, photolabile, basic amine center

Data sourced from 4[4] and 5[5].

Experimental Workflow

The following diagram illustrates the logical progression of the sample preparation and analysis pipeline. Every step is designed with causality in mind: from the use of amber tubes to prevent UV-induced oxidation, to the specific extraction solvent ratio that maximizes analyte recovery.

G A Plasma Sample Collection & Storage (Amber Tubes) B Internal Standard Spiking (Lercanidipine-d3 or Amlodipine) A->B Thaw at Room Temp C Liquid-Liquid Extraction (n-Hexane:Ethyl Acetate 50:50) B->C Add 5 mL Solvent D Vortex & Centrifugation (Phase Separation) C->D 3 min Vortex E Nitrogen Evaporation (50°C, Prevents Oxidation) D->E Extract Organic Layer F Reconstitution (Mobile Phase) E->F Dry Residue G LC-MS/MS Analysis (Positive ESI, MRM Mode) F->G 10 µL Injection

Workflow for the extraction and LC-MS/MS analysis of 5-ethyl-demethyl lercanidipine.

Step-by-Step Methodology

Reagent Preparation & Handling Precautions
  • Photolability Warning: Dihydropyridines rapidly degrade into pyridine analogs under standard laboratory lighting[2]. All procedures must be conducted under monochromatic red light or using amber glassware.

  • Internal Standard (IS): Use Lercanidipine-d3 or Amlodipine. Prepare a working IS solution at 1.0 μg/mL in HPLC-grade methanol[3].

  • Extraction Solvent: Prepare a fresh mixture of n-hexane and ethyl acetate (50:50, v/v). Rationale: n-hexane alone is too non-polar to yield high recoveries, while pure ethyl acetate extracts too many polar matrix components. The 50:50 ratio provides the optimal thermodynamic partition coefficient for 5-ethyl-demethyl lercanidipine[3].

Liquid-Liquid Extraction (LLE) Protocol

This protocol is optimized for 500 μL of human plasma[3].

  • Aliquot: Transfer 500 μL of human plasma (blank or incurred sample) into an amber 15 mL polypropylene centrifuge tube.

  • Spike: Add 20 μL of the Internal Standard working solution and vortex briefly to ensure homogeneous distribution.

  • Extraction: Add exactly 5.0 mL of the extraction solvent (n-hexane:ethyl acetate, 50:50 v/v).

  • Partitioning: Vortex vigorously for 3 minutes. Causality: Extended vortexing maximizes the surface area between the aqueous and organic phases, driving the lipophilic analyte into the organic layer.

  • Separation: Centrifuge the samples at 4000 rpm for 20 minutes at 4 °C to break any emulsions and achieve a sharp phase boundary.

  • Collection & Evaporation: Transfer the upper organic layer to a clean amber glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 50 °C for 30 minutes. Causality: Nitrogen gas displaces oxygen, preventing oxidative degradation of the dihydropyridine ring during the heating process[3].

  • Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase (0.1% formic acid : methanol, 20:80 v/v). Vortex for 1 minute and transfer to an amber autosampler vial.

LC-MS/MS Analytical Conditions

To achieve a self-validating system, chromatographic separation must resolve the analyte from residual matrix components before ionization.

Table 2: Optimized LC-MS/MS Parameters
ParameterSpecificationCausality / Rationale
Analytical Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 μm)Sub-2-micron particles provide high theoretical plates for sharp peak shapes[3].
Mobile Phase 0.1% Formic Acid : Methanol (20:80, v/v)Formic acid acts as a proton source, enhancing [M+H]⁺ formation in positive ESI[3].
Flow Rate 0.2 mL/minOptimal for desolvation efficiency in the ESI source[3].
Column Temperature 30 °CReduces solvent viscosity and backpressure[3].
Ionization Mode Positive ESI, MRM ModeBasic amine group readily accepts protons.
MRM Transitions Parent Lercanidipine: m/z 612.2 → 280.2 5-Ethyl-demethyl: m/z 626.3 → FragmentSpecific mass transitions eliminate background noise, ensuring high selectivity[2].

System Suitability and Quality Control (Self-Validation)

To ensure the trustworthiness of the analytical run, the following self-validating criteria must be met:

  • Carryover Assessment: Inject a blank matrix sample (reconstituted mobile phase without analyte) immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area at the analyte retention time must be < 20% of the Lower Limit of Quantification (LLOQ) area[2].

  • Matrix Effect (ME): Calculate the ME by comparing the peak area of the analyte spiked into post-extracted blank plasma versus the peak area of the analyte in neat solvent. The LLE method described typically yields a matrix effect between 85% and 115%, indicating negligible ion suppression[3].

  • Dilution Integrity: If analyzing samples exceeding the ULOQ, validate dilution integrity by diluting a spiked sample 1:5 and 1:10 with blank plasma prior to extraction. Accuracy must remain within ±15% of the nominal concentration.

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Source: ovid.
  • Source: core.ac.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

resolving co-elution of 5-ethyl-demethyl lercanidipine in HPLC

Topic: Resolving Co-elution of 5-Ethyl-Demethyl Lercanidipine in HPLC Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-elution of 5-Ethyl-Demethyl Lercanidipine in HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals resolve one of the most notoriously difficult separations in antihypertensive drug analysis: the critical co-elution of Lercanidipine and its 5-ethyl-demethyl analog.

This guide synthesizes mechanistic theory with field-proven, self-validating protocols to ensure your High-Performance Liquid Chromatography (HPLC) methods meet stringent ICH regulatory standards.

I. Diagnostic FAQs: Understanding the Critical Pair

Q1: Mechanistically, why do Lercanidipine and 5-ethyl-demethyl lercanidipine co-elute so frequently? A: The co-elution is driven by extreme structural homology and high lipophilicity. Lercanidipine is a bulky, highly hydrophobic dihydropyridine calcium channel blocker with a Log P of approximately 6.4 (1)[1]. The 5-ethyl-demethyl impurity (also known as Impurity 4 or EP Impurity D) forms via acidic hydrolysis and subsequent ester exchange when the drug is exposed to trace ethanol contaminants (2)[2]. Because the only structural difference is a single methylene group (-CH₂-) replacing a methyl ester with an ethyl ester on a >600 Da molecule, their hydrodynamic volumes and partitioning coefficients are nearly identical, causing them to co-elute on standard 5 µm C18 columns.

Q2: How does mobile phase pH dictate the separation mechanics? A: Lercanidipine contains a basic tertiary amine group with a pKa of 9.36 (3)[3]. If the mobile phase pH is not strictly controlled, the amine will partially deprotonate, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support. Maintaining an acidic pH (3.0–3.5) ensures the amine remains fully protonated, sharpening the peaks and allowing the subtle hydrophobic differences of the ester chains to dictate retention.

Q3: What stationary phase modifications are required to break this co-elution? A: You must maximize theoretical plates (N). Transitioning from a standard 5 µm column to a sub-2 µm Rapid Resolution Liquid Chromatography (RRLC) column, such as a Zorbax SB C18 1.8 µm, provides the resolving power necessary to separate this critical pair (3)[3]. Alternatively, utilizing a 35:65 mixture of acetonitrile and an aqueous buffer with triethylamine (TEA) at 20°C can successfully alter the selectivity factor (α) (4)[4].

II. Step-by-Step Troubleshooting Protocol

To establish a self-validating analytical method, follow this optimized workflow. The protocol relies on manipulating the gradient slope and utilizing a silanol-blocking agent.

Step 1: Buffer Preparation (Aqueous Phase)

  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 0.01 M solution.

  • Add 1.0 mL of Triethylamine (TEA, 0.1% v/v) to act as a competing base for residual silanols.

  • Adjust the pH precisely to 3.5 ± 0.02 using dilute orthophosphoric acid. Causality note: TEA blocks active silica sites, preventing the protonated lercanidipine amine from tailing into the impurity peak.

  • Filter through a 0.22 µm nylon membrane.

Step 2: Mobile Phase Blending

  • Mobile Phase A: Prepared Buffer (pH 3.5).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile. (Note: If co-elution persists, introducing 5-10% Methanol into Phase B can alter hydrogen-bonding dynamics and improve selectivity).

Step 3: Column Equilibration & Setup

  • Column: Zorbax SB C18, 50 × 4.6 mm, 1.8 µm (or equivalent high-efficiency column).

  • Temperature: 50°C. Elevated temperature reduces mobile phase viscosity, allowing optimal flow rates (1.0 mL/min) through sub-2 µm particles without exceeding system backpressure limits.

  • Detection: PDA/UV at 220 nm.

Step 4: System Suitability Testing (Self-Validating Step) Inject a resolution mixture containing 50 µg/mL Lercanidipine and 5 µg/mL 5-ethyl-demethyl lercanidipine.

  • Validation Gate: The method is only considered successful if the Resolution ( Rs​ ) between the two peaks is ≥ 1.5 . If Rs​<1.5 , decrease the gradient slope by 1% B/min during the critical elution window (typically between 7–9 minutes).

III. Quantitative Data & Method Parameters

Table 1: Comparative Chromatographic Parameters for Impurity Separation

ParameterStandard Condition (Co-elution)Optimized Condition (Baseline Resolution)Mechanistic Rationale
Stationary Phase C18, 250 x 4.6 mm, 5 µmC18, 50 x 4.6 mm, 1.8 µmSmaller particles exponentially increase theoretical plates (N) for critical pair resolution.
Mobile Phase pH pH 4.5 - 5.5pH 3.0 - 3.5 (with 0.1% TEA)Fully protonates the amine (pKa 9.36); TEA competitively blocks silanol interactions.
Elution Mode Isocratic (e.g., 50:50 ACN:Water)Shallow GradientGradient focusing sharpens the later-eluting ethyl impurity peak, minimizing band broadening.
Column Temp 25°C (Ambient)50°CDecreases solvent viscosity, mitigating high backpressure from 1.8 µm particles.

Table 2: Optimized Gradient Elution Protocol

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.01.06535
5.01.05050
10.01.03070
12.01.06535
15.01.06535 (Re-equilibration)
IV. Troubleshooting Logic Workflow

The following diagram illustrates the logical decision tree for resolving this specific chromatographic failure.

HPLC_Troubleshooting Start Co-elution Detected: Lercanidipine & 5-Ethyl Impurity Step1 Step 1: Adjust Mobile Phase pH Ensure pH 3.0-3.5 (Amine Protonation) Start->Step1 Step2 Step 2: Column Selection Switch to Sub-2µm C18 or Phenyl-Hexyl Step1->Step2 Step3 Step 3: Modify Organic Phase Blend ACN with Methanol (Selectivity) Step2->Step3 Step4 Step 4: Shallow Gradient Decrease slope to 1-2% B / min near API Step3->Step4 SST System Suitability Test Calculate Resolution (Rs) Step4->SST Success Rs ≥ 1.5 Baseline Separation Achieved SST->Success Pass Fail Rs < 1.5 Re-optimize Temperature (20-50°C) SST->Fail Fail Fail->Step3 Adjust

Logical workflow for resolving Lercanidipine and 5-ethyl-demethyl impurity co-elution.

V. References
  • A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form Source: PMC (National Institutes of Health) URL:

  • Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl Source: Benchchem URL:

  • Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in pure form and from nanosuspension formulation Source: Journal of Basic and Clinical Pharmacy URL:

  • LC Determination of Lercanidipine and Its Impurities Using Drylab Software and Experimental Design Procedures Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: Optimizing Lercanidipine and 5-Ethyl-demethyl Lercanidipine Separation

Welcome to the technical support resource for the chromatographic separation of Lercanidipine and its related substance, 5-ethyl-demethyl lercanidipine. This guide is designed for researchers, analytical scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic separation of Lercanidipine and its related substance, 5-ethyl-demethyl lercanidipine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for achieving optimal separation.

Introduction: The Separation Challenge

Lercanidipine, a dihydropyridine calcium-channel blocker, presents a common analytical challenge: ensuring its purity by separating it from structurally similar process impurities and degradation products.[1][2][3] 5-Ethyl-demethyl lercanidipine is a key related substance that must be effectively resolved to ensure the quality and safety of the active pharmaceutical ingredient (API) and its formulations. Achieving baseline separation between these two compounds requires a nuanced understanding and optimization of the mobile phase and other chromatographic parameters. This guide provides a structured, question-and-answer approach to method development and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Method Setup & Common Issues

Question: I'm starting a new method. What is a good starting point for a mobile phase to separate lercanidipine and its impurities?

A robust starting point for separating lercanidipine and its related substances, including 5-ethyl-demethyl lercanidipine, is a reversed-phase HPLC method using a C8 or C18 column. Based on established methods, a combination of an acidic buffer and an organic modifier is highly effective.[4][5][6][7]

A recommended initial condition would be:

  • Column: C18 or C8, 150 x 4.6 mm, 5 µm particle size.[4][6]

  • Mobile Phase: A mixture of a phosphate or acetate buffer (pH 3.0-4.5) and an organic solvent like acetonitrile or methanol.[1][4][8]

  • Initial Composition: Try a ratio of Buffer:Acetonitrile (55:45, v/v).[9]

  • Flow Rate: 1.0 mL/min.[4][5][6][10]

  • Detection: UV at 220 nm or 240 nm.[1][4][7]

Causality: Lercanidipine is a basic compound.[1] Using an acidic mobile phase (pH 3.0-4.0) ensures that the silanol groups on the silica-based stationary phase are protonated, which minimizes undesirable ionic interactions with the basic analyte. This leads to improved peak shape (less tailing) and more reproducible retention times. The organic modifier (acetonitrile or methanol) controls the retention of the hydrophobic lercanidipine and its impurities.

Question: I am seeing significant peak tailing for my lercanidipine peak. What is the cause and how can I fix it?

Peak tailing for basic compounds like lercanidipine is a classic sign of secondary ionic interactions with acidic silanol groups on the HPLC column packing material.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Ensure your buffer is in the range of pH 3.0-4.0. This protonates the silanol groups, reducing their ability to interact with the protonated amine group on lercanidipine. Phosphoric acid or formic acid are commonly used to adjust the pH.[5][11]

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can dramatically improve peak shape.[1][5] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from the analyte. A typical concentration is 0.1% (v/v) in the aqueous portion of the mobile phase.[1]

  • Use a Modern, End-Capped Column: Newer generation HPLC columns often feature advanced end-capping technologies that shield the majority of residual silanol groups. If you are using an older column, switching to a modern, high-purity silica column can provide a significant improvement.

Section 2: Troubleshooting Poor Resolution

Question: I have co-elution or poor resolution (<1.5) between lercanidipine and 5-ethyl-demethyl lercanidipine. What parameter should I adjust first?

When facing poor resolution, systematically adjusting the mobile phase composition is the most effective approach.

Workflow for Improving Resolution:

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution (Rs < 1.5) step1 Adjust Organic Modifier (% Acetonitrile or Methanol) step2 Change Organic Modifier (e.g., Switch Methanol to Acetonitrile) step3 Modify Mobile Phase pH (within 3.0-4.5 range) step4 Consider Gradient Elution end Resolution Achieved (Rs >= 1.5)

  • Adjust the Organic Strength (%B): The first and simplest variable to change is the percentage of the organic solvent (acetonitrile or methanol).

    • Decrease the organic solvent percentage: This will increase the retention time of both compounds, providing more time for the column to perform the separation. Longer retention often leads to better resolution, provided the peak shapes remain sharp.

    • Perform a series of isocratic runs: Analyze your sample with mobile phase compositions ranging from, for example, 40% to 60% acetonitrile in 5% increments to find the optimal balance between resolution and run time.

  • Change the Organic Solvent Type: If adjusting the strength isn't enough, switching the organic solvent can alter the selectivity of the separation.

    • Methanol vs. Acetonitrile: These solvents have different properties and interact differently with the analyte and stationary phase. Acetonitrile is generally a stronger solvent for this class of compounds and can provide different elution orders or spacing between peaks compared to methanol. Several established methods use methanol successfully as well.[4][6][12]

  • Optimize Mobile Phase pH: The ionization state of lercanidipine can be subtly influenced by pH, even within the acidic range.

    • Fine-tune the pH: Adjusting the buffer pH in small increments (e.g., from 3.0 to 3.5, then to 4.0) can sometimes fine-tune the separation and improve resolution between closely eluting peaks.[1] A study on lercanidipine and its impurities found that a buffer pH of 3.5 was most appropriate for robust resolution.[1]

Section 3: Advanced Optimization Strategies

Question: Isocratic elution is taking too long or failing to resolve all impurities. When should I implement a gradient?

A gradient elution is recommended when you have a complex mixture of impurities with a wide range of polarities, or when you need to elute highly retained compounds without excessively long run times.

When to Use a Gradient:

  • You have both early-eluting and late-eluting impurities.

  • You need to improve resolution between closely eluting peaks that are not well-separated under isocratic conditions.

  • You want to shorten the overall analysis time while maintaining good separation of all components.

A study developing a stability-indicating method for lercanidipine and five of its impurities successfully used a gradient program to achieve separation in a short 10-minute run time.[1]

Experimental Protocol: Developing a Generic Gradient Method

  • Initial Scouting Runs: Perform two isocratic runs at 20% and 80% acetonitrile to determine the retention times of your compounds at the extremes.

  • Calculate Gradient Time: Use the retention times from the scouting runs to estimate an appropriate gradient time (tG). A good starting point is tG ≈ (t_last - t_first), where t_last and t_first are the retention times of the last and first eluting peaks of interest.

  • Construct the Gradient:

    • Start at a low percentage of organic solvent (e.g., 30-40% acetonitrile) to retain and focus the early eluting peaks.

    • Linearly increase to a high percentage (e.g., 70-80% acetonitrile) over the calculated gradient time.

    • Hold at the high percentage for a few column volumes to elute any strongly retained compounds.

    • Return to the initial conditions and allow for column re-equilibration.

  • Optimize: Adjust the slope of the gradient (the rate of change of %B per minute) to fine-tune the separation of your critical pair, lercanidipine and 5-ethyl-demethyl lercanidipine. A shallower gradient provides better resolution for closely eluting peaks.

G cluster_1 Systematic Mobile Phase Optimization start Define Separation Goal (e.g., Rs > 2.0) step1 Select Column & Initial Conditions (C18, pH 3.5 Buffer, ACN) step2 Optimize Organic Solvent % (Isocratic Elution) step3 Evaluate Selectivity (Switch to Methanol if needed) step4 Fine-tune with pH (Adjust buffer pH from 3.0-4.5) step5 Develop Gradient Method (If necessary for complex sample) end Validated Method

Data Summary: Published HPLC Methods for Lercanidipine

The following table summarizes various successful chromatographic conditions reported in the literature, which can serve as a valuable reference for your method development.

Parameter Method 1 [4][6]Method 2 [9]Method 3 [1]Method 4
Column Chromasil YMC Pack C8, 150x4.6 mm, 5µmZorbax SB C18, 250x4.6 mm, 5µmZorbax SB C18, 50x4.6 mm, 1.8µmKromasil C18, 250x4.6 mm, 5µm
Mobile Phase A 0.02M Ammonium Dihydrogen Phosphate, pH 3.5Water with 0.2% TEA, pH 3.00.01M Potassium Dihydrogen Phosphate + 0.1% TEA, pH 3.520mM Acetate Buffer, pH 4.5
Mobile Phase B MethanolAcetonitrileAcetonitrileAcetonitrile
Composition 35:65 (A:B)44.8:55 (A:B)Gradient10:90 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 240 nm240 nm220 nm240 nm
Temperature 30°CAmbient50°CAmbient

References

  • Kaila, H. O., Ambasana, M. A., Thakkar, R. S., Saravaia, H. T., & Shah, A. K. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences, 72(3), 381–384. [Link]

  • Gundla, R., & Chalamalasetty, S. (2010). HPLC method for analysis of Lercanidipine Hydrochloride in Tablets. International Journal of Pharma and Bio Sciences, V1(1). [Link]

  • Chonkar, A. D., Managuli, R. S., Rao, J. V., & Udupa, N. (2015). Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in pure form and from nanosuspension formulation. Journal of Basic and Clinical Pharmacy, 7(1), 17–22. [Link]

  • Mihaljica, S., Radulović, D., & Trbojević, J. (2005). Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets. Chromatographia, 61(1-2), 25–29. [Link]

  • Analytical Method Development and Validation for Larcenidepin and its Stages by High Performance Liquid Chromatography. (2022). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • A stability-indicating HPLC method for assay of lercanidipin. (n.d.). ijpsonline.com. [Link]

  • Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride. (2020). EAS Publisher. [Link]

  • Challa, B. R., Awen, B. Z., Chandu, B. R., & Khagga, M. (2012). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. Scientia Pharmaceutica, 80(1), 139–150. [Link]

  • Singh, A. L., & Chandra, A. (2018). Analytical Method Development and force degradation study by determine inherent stability by RP-HPLC Method for the of lercanidipine hydrochloride in lercanidipine hydrochloride tablets 10mg. World Journal of Pharmaceutical Research, 7(4), 560-579. [Link]

  • Force degradation study: Significance and symbolism. (2024). consumables.com. [Link]

  • Shah, D. A., Suthar, D. M., Baldania, S. L., Chhalotiya, U. K., & Bhatt, K. K. (2012). Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 2(5), 334–340. [Link]

  • Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride. (n.d.). easpublisher.com. [Link]

  • World Journal of Pharmaceutical Research - WJPR - Abstract. (n.d.). wjpr.net. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND FORCE DEGRADATION STUDY TO DETERMINE INHERENT STABILITY BY RP-HPLC METHOD FOR THE RELATED SUBSTANCES OF LERCANIDIPINE HYDROCHLORIDE IN LERCANIDIPINE HYDROCHLORIDE TABLETS 10MG. (2018). ResearchGate. [Link]

  • Estimation of Lercanidipine HCl By AUC of UV-VIS Spectrophotometry Technique & RP-HPLC Method. (n.d.). Journal of Chemical Health Risks. [Link]

  • Development and Validation of Analytical Methods for Simultaneous Estimation of Lercanidipine Hydrochloride and Enalapril Maleate. (2023). International Journal of Life Science and Pharma Research. [Link]

  • A Novel Ultra Performance Liquid Chromatographic Method for the Estimation of Lercanidipine in Bulk and Tablet Dosage Form. (n.d.). s3.amazonaws.com. [Link]

  • Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl i. (2015). Journal of Basic and Clinical Pharmacy. [Link]

  • de Oliveira, A. R. M., & Santoro, M. I. R. M. (2011). Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis. Journal of the Brazilian Chemical Society, 22(8), 1535-1541. [Link]

  • Separation of Lercanidipine hydrochloride on Newcrom R1 HPLC column. (2018). sielc.com. [Link]

  • Kepekçi, C., & Yılmaz, B. (2019). High performance liquid chromatographic analysis of lercanidipine in human breast milk. Journal of Chemical Metrology, 13(1), 1-6. [Link]

  • Different Approaches in Determination of Lercanidipine in Presence of its Degradation Products by Stability Indicating Univariate and Multivariate Calibrations. (n.d.). ResearchGate. [Link]

  • RP-HPLC Method Development and Validation for Determination of Lercanidipine HCl in Bulk And Dosage Form. (2025). ResearchGate. [Link]

  • Process for the preparation of lercanidipine and amorphous form of lercanidipine hydrochloride. (n.d.).
  • A Stability Indicating Validated Method for the Determination of Lercanidipine Using Reverse Phase High Performance Liquid Chromatography. (2020). ResearchGate. [Link]

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